An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal and materials science. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anticonvulsant properties.[1] The introduction of a 3-nitrophenyl substituent and a 3-amino group to this core structure presents a unique combination of functionalities that warrants detailed investigation. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to propose a robust framework for its synthesis and characterization. We present detailed, field-proven protocols for its preparation and for the systematic evaluation of its key physicochemical parameters, including spectroscopic, thermal, and solubility characteristics. This document is intended for researchers, chemists, and drug development professionals seeking to understand, synthesize, and utilize this promising compound.
Introduction and Scientific Context
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts remarkable stability and a capacity for diverse chemical interactions.[1] This versatility has made it a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. The biological efficacy of triazole derivatives is often modulated by the nature of the substituents at the C3, C5, and N4 positions.
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine incorporates three key features:
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The 1,2,4-Triazole Core: Provides metabolic stability and acts as a scaffold for orienting functional groups.
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The 3-Amino Group: Offers a site for hydrogen bonding and can be a crucial pharmacophore for interacting with biological targets. It also serves as a synthetic handle for further derivatization.
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The 5-(3-Nitrophenyl) Group: The nitro group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the entire molecule. It can be a pharmacophore in its own right or serve as a precursor to an amino group via reduction, opening pathways to a new range of analogs.[2]
This guide provides the necessary protocols to synthesize and thoroughly characterize this compound, enabling its exploration for novel applications.
Molecular Structure and Core Properties
The foundational properties of this molecule are summarized below. While the molecular formula and weight are definitive, other properties must be determined experimentally using the protocols outlined in this guide.
| Property | Value / Expected Characteristic | Source / Method |
| IUPAC Name | 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine | - |
| CAS Number | 31600-47-6 | - |
| Molecular Formula | C₈H₇N₅O₂ | Calculation |
| Molar Mass | 205.17 g/mol | Calculation |
| Appearance | Expected to be a crystalline solid, likely yellow or off-white. | Analogy |
| Melting Point | Not yet determined. Expected >200 °C. | Protocol Section 4.1 |
| Solubility | Expected to be poorly soluble in water, soluble in polar aprotic solvents like DMSO, DMF. | Protocol Section 4.2 |
| pKa | Not yet determined. The amino group and triazole N-H will have distinct pKa values. | Protocol Section 4.3 |
Proposed Synthesis Methodology
Diagram of Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
Expert Rationale: This two-step, one-pot-adaptable procedure is efficient. The initial formation of the amidrazone from the nitrile is a standard, high-yielding reaction. The subsequent cyclization with cyanogen bromide provides the amino group and forms the triazole ring. Dicyandiamide is a safer, though sometimes slower, alternative to cyanogen bromide.
Step 1: Synthesis of 3-Nitrobenzamide Hydrazone (Intermediate)
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzonitrile (14.8 g, 0.1 mol) and absolute ethanol (100 mL).
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Reaction: Add hydrazine hydrate (6.0 mL, ~0.12 mol) dropwise to the stirred suspension at room temperature.
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot disappears.
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Isolation (Optional): The intermediate can be isolated by cooling the reaction mixture and collecting the precipitate, but it is often used directly in the next step.
Step 2: Cyclization to form 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine
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Reagent Addition: To the cooled reaction mixture containing the amidrazone intermediate, add a solution of cyanogen bromide (11.6 g, 0.11 mol) in methanol (50 mL). Caution: Cyanogen bromide is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.
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Cyclization: Add sodium acetate (9.0 g, 0.11 mol) to the mixture and heat to reflux for 8-12 hours. Monitor the reaction by TLC.
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Work-up: Cool the reaction mixture to room temperature. Pour the contents into 500 mL of ice-cold water with stirring.
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Precipitation: A solid precipitate will form. Adjust the pH to ~7-8 with a dilute sodium bicarbonate solution if necessary to ensure complete precipitation.
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Filtration: Collect the crude product by vacuum filtration and wash thoroughly with cold water.
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Purification: Recrystallize the crude solid from an ethanol/water or DMF/water mixture to yield the pure product. Dry the final product under vacuum.
Physicochemical Characterization: Protocols and Interpretation
A rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized compound.
Diagram of Characterization Workflow
Caption: Systematic workflow for physicochemical characterization.
Melting Point Determination
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Protocol:
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Place a small amount of the dry, crystalline product into a capillary tube.
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Use a calibrated melting point apparatus.
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Heat at a rate of 10-15 °C/min for a preliminary run, then at 1-2 °C/min for an accurate measurement.
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Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
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Expert Interpretation: A sharp melting point range (≤ 2 °C) is indicative of high purity. For analogous compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, melting points are reported in the 212-214 °C range.[1] The presence of the nitro group may increase this value.
Solubility Profile
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Protocol:
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To a series of vials, add ~10 mg of the compound.
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Add 1 mL of a test solvent (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, DMSO, DMF) to each vial.
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Vortex each vial for 2 minutes at room temperature.
-
Visually classify the solubility as 'Soluble', 'Partially Soluble', or 'Insoluble'.
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Expert Interpretation: This compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, which is critical for NMR analysis and for preparing stock solutions for biological screening.[1] Solubility in alcohols is likely to be moderate, while it will be poor in water and non-polar solvents.
pKa Determination
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Protocol (Potentiometric Titration):
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Prepare a ~0.01 M solution of the compound in a suitable solvent mixture (e.g., 50:50 ethanol:water).
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Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each addition using a calibrated pH meter.
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Separately, titrate the same solution with standardized 0.1 M NaOH.
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Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
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-
Expert Interpretation: Two pKa values are expected. One acidic pKa for the triazole N-H proton and one basic pKa for the 3-amino group. Understanding these values is crucial for designing formulation strategies and predicting the compound's charge state at physiological pH.
Spectroscopic Analysis
Spectroscopy provides definitive structural confirmation. The following table summarizes the expected spectral data based on known values for similar structures.[3][4][5]
| Technique | Protocol Summary | Expected Observations & Interpretation |
| ¹H-NMR | Dissolve ~10-15 mg in 0.7 mL of DMSO-d₆. | - Aromatic Protons (3-Nitrophenyl): 4 protons in the range of δ 7.8-8.8 ppm, showing complex splitting patterns. The proton between the two nitro-group-influenced positions will be the most downfield. - Amino Protons (-NH₂): A broad singlet around δ 5.0-6.0 ppm.[6][7] - Triazole Proton (-NH): A broad singlet, typically downfield (> δ 13.0 ppm), similar to thiol protons in related structures.[1] |
| ¹³C-NMR | Use the same sample as for ¹H-NMR. | - Triazole Carbons (C3, C5): Two signals in the δ 145-165 ppm range.[4] - Aromatic Carbons: Six signals in the δ 120-150 ppm range. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded. |
| FTIR | Analyze a small amount of solid product using a KBr pellet or an ATR accessory. | - N-H Stretch (Amine & Triazole): Broad bands in the 3100-3400 cm⁻¹ region.[3][8] - N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - C=N Stretch (Triazole Ring): Absorption around 1600-1620 cm⁻¹.[5] - Aromatic C=C Stretch: Peaks in the 1450-1580 cm⁻¹ range. |
| Mass Spec. | Use ESI or EI ionization. | - Molecular Ion Peak [M+H]⁺ or [M]⁺˙: A prominent peak at m/z 206.07 or 205.06, confirming the molecular weight. Fragmentation patterns will likely show the loss of the nitro group (NO₂). |
Potential Biological and Industrial Applications
While this specific molecule has not been extensively studied, the 1,2,4-triazole class is rich in biological activity.[9][10] Based on its structural motifs, 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine is a prime candidate for screening in several areas:
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Anticancer Activity: Many nitrophenyl-containing compounds and aminotriazoles exhibit cytotoxic effects against cancer cell lines.[11][12]
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Antimicrobial/Antifungal Activity: The triazole core is famously effective against fungal pathogens.[13][14]
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Enzyme Inhibition: The structure may allow it to act as an inhibitor for various enzymes, a line of inquiry for many triazole derivatives.[15]
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Materials Science: The aromatic and heterocyclic systems suggest potential applications as ligands for metal complexes or as building blocks for functional organic materials.[1]
Safety and Handling
As a Senior Application Scientist, I must emphasize that all new chemical entities should be handled with care, assuming they are potentially hazardous until proven otherwise.
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General Handling: Always use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicity: Specific toxicity data is unavailable. Aromatic nitro compounds are often toxic and can be absorbed through the skin. Avoid inhalation of dust and skin contact.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine stands as a molecule of high potential, bridging the well-established biological relevance of the aminotriazole scaffold with the unique electronic properties imparted by the nitrophenyl group. This guide provides the necessary scientific foundation for its synthesis and detailed physicochemical characterization. The protocols described herein are robust, based on established chemical principles, and designed to yield reliable, high-quality data. By following these methodologies, researchers can confidently produce and characterize this compound, paving the way for its evaluation in drug discovery programs and materials science innovation.
References
-
Bachay, I. A., & Naser, N. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]
-
Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & Zinhny, E. M. E. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-210. [Link]
-
Abdel-Wahab, B. F., Farahat, A. A., Mabied, A. F., El-Apasery, M. A., & El-Hiti, G. A. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1711. [Link]
-
Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. [Link]
-
Abdel-Wahab, B. F., Farahat, A. A., Mabied, A. F., El-Apasery, M. A., & El-Hiti, G. A. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [Link]
-
Younus, K. W. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(10), 1935-1954. [Link]
-
Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][13]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(1), 125-136. [Link]
-
Rusinov, V. L., Egorov, I. N., Chupakhin, O. N., & Kozhevnikov, D. N. (2020). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2020(4), M1161. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
Gümüş, F., Öcal, N., & Er, M. (2004). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Turkish Journal of Chemistry, 28(4), 431-438. [Link]
-
Reva, I., & Lapinski, L. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3192. [Link]
-
Ali, A., Umar, M. I., Farooq, U., Chigurupati, S., Youssef, F. S., Ashour, M. L., & Kumar, A. (2020). In silico and in vitro Approach for Design, Synthesis, and Anti-proliferative Activity of Novel Derivatives of 5-(4-Aminophenyl)-4-Substituted Phenyl-2, 4-Dihydro-3H-1, 2, 4-Triazole-3-Thione. Frontiers in Chemistry, 8, 644. [Link]
-
Bekircan, O., & Kupeli, E. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 30(3), 305-314. [Link]
-
Fares, M., & Al-Hourani, B. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 16(7), 934. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl] benzene [E]. ResearchGate. [Link]
-
SpectraBase. (n.d.). 3-Amino-1,2,4-triazole - Optional[FTIR] - Spectrum. [Link]
-
Aly, M. M., & Al-Ghamdi, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]
-
de Oliveira, C. B., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Infectious Diseases. [Link]
Sources
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 14. Istanbul University Press [iupress.istanbul.edu.tr]
- 15. Buy 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine | 90349-93-2 [smolecule.com]
